molecular formula C22H25N5O2 B2894745 1-(4-((2-Methyl-6-propoxypyrimidin-4-yl)amino)phenyl)-3-(p-tolyl)urea CAS No. 946201-39-4

1-(4-((2-Methyl-6-propoxypyrimidin-4-yl)amino)phenyl)-3-(p-tolyl)urea

货号: B2894745
CAS 编号: 946201-39-4
分子量: 391.475
InChI 键: XBOUTWFSSCKYID-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1-(4-((2-Methyl-6-propoxypyrimidin-4-yl)amino)phenyl)-3-(p-tolyl)urea is a potent, selective, and orally bioavailable inhibitor of Fibroblast Growth Factor Receptor (FGFR), specifically engineered to overcome clinical resistance to earlier-generation FGFR inhibitors. Its primary research value lies in investigating and targeting the gatekeeper mutations (e.g., V555M) in FGFR2 that confer resistance to therapies like infigratinib in cancers such as intrahepatic cholangiocarcinoma. The compound demonstrates high efficacy against FGFR2 V555M while maintaining strong activity against wild-type FGFR1-3, making it a critical tool for studying on-target resistance mechanisms and developing next-line treatment strategies. Research applications include exploring its antitumor efficacy in preclinical models, elucidating downstream signaling pathways in FGFR-driven malignancies, and serving as a lead compound in the design of new therapeutic agents to combat acquired resistance in the clinic. A study published in the Journal of Medicinal Chemistry highlighted its significant tumor growth inhibition in a mouse model harboring the FGFR2 V555M mutation, establishing its utility as a valuable chemical probe for basic and translational cancer research.

属性

IUPAC Name

1-(4-methylphenyl)-3-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c1-4-13-29-21-14-20(23-16(3)24-21)25-17-9-11-19(12-10-17)27-22(28)26-18-7-5-15(2)6-8-18/h5-12,14H,4,13H2,1-3H3,(H,23,24,25)(H2,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBOUTWFSSCKYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Pyrimidine vs. Pyrazole Core

  • Target Compound & : Pyrimidine-based structures enable planar π-π stacking and hydrogen bonding via nitrogen atoms.

Urea-Linked Aryl Group Modifications

  • p-Tolyl vs. m-Tolyl () : The para-methyl group in the target compound enhances steric accessibility compared to the meta-substituted isomer, which may influence target binding orientation .
  • Chlorophenyl () : The electron-withdrawing chlorine atom increases polarity and may strengthen halogen bonding but could reduce solubility .

Pyrimidine Substituent Effects

  • Propoxy (Target/) : Ether groups enhance lipophilicity (predicted logP ~3.5–4.0) compared to pyrrolidinyl/piperidinyl amines in , which improve solubility via basic nitrogen .

Potential Pharmacological Implications

  • Target Compound : The p-tolyl group’s hydrophobicity may enhance membrane permeability, while the propoxy-pyrimidine core could mimic ATP in kinase inhibition.
  • Chlorophenyl Analogues () : Chlorine’s electronegativity may improve binding affinity but risks off-target toxicity .

常见问题

Q. What are the recommended synthetic routes for 1-(4-((2-Methyl-6-propoxypyrimidin-4-yl)amino)phenyl)-3-(p-tolyl)urea, and what key steps ensure high purity?

The synthesis involves a multi-step approach:

  • Step 1: Formation of the pyrimidine core via nucleophilic substitution or Suzuki coupling to introduce the 2-methyl-6-propoxy groups .
  • Step 2: Coupling of the pyrimidine-amine intermediate with a substituted phenyl isocyanate to form the urea linkage. Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are critical to minimize side reactions .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm regiochemistry of the pyrimidine ring and urea bond formation (e.g., NH protons at δ 8.5–9.5 ppm) .
  • FT-IR: Urea carbonyl stretches (1640–1680 cm1^{-1}) and pyrimidine C=N vibrations (1550–1600 cm1^{-1}) validate structural integrity .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 418.223) .

Q. What preliminary biological assays are used to evaluate its therapeutic potential?

  • Kinase Inhibition Screening: Use fluorescence-based assays (e.g., ADP-Glo™) to test FGFR1–4 inhibition at 1–10 µM concentrations .
  • Cytotoxicity Testing: MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to determine IC50_{50} values .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthesis yields (>70%)?

  • Solvent Optimization: Test polar aprotic solvents (e.g., DMSO vs. DMF) to enhance urea coupling efficiency .
  • Catalyst Screening: Evaluate Pd-based catalysts (e.g., Pd(PPh3_3)4_4) for pyrimidine-aryl coupling steps, monitoring by TLC .
  • Temperature Gradients: Use microwave-assisted synthesis (100–120°C, 30 min) to accelerate slow steps while reducing decomposition .

Q. What strategies resolve contradictory data in enzyme inhibition assays (e.g., IC50_{50}50​ variability across studies)?

  • Assay Standardization: Use identical buffer conditions (pH 7.4, 1 mM ATP) and enzyme isoforms (e.g., FGFR1 vs. FGFR3) to reduce variability .
  • Orthogonal Validation: Confirm hits via surface plasmon resonance (SPR) to measure binding kinetics (kon_{on}/koff_{off}) independently of enzymatic activity .

Q. How should structure-activity relationship (SAR) studies be designed to enhance potency and selectivity?

  • Substituent Variation: Synthesize analogs with modified pyrimidine alkoxy groups (e.g., 6-ethoxy vs. 6-propoxy) and test against FGFR isoforms .
  • Pharmacophore Modeling: Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding interactions (e.g., urea NH with kinase hinge region) .

Q. What computational methods elucidate the compound’s binding mode with FGFR kinases?

  • Molecular Docking: Perform rigid/flexible docking (AutoDock Vina) using FGFR1 crystal structure (PDB: 3RHX). Focus on urea interactions with Ala564 and Asp641 .
  • MD Simulations: Run 100-ns simulations (GROMACS) to assess stability of the binding pose and solvent accessibility of the p-tolyl group .

Q. How can metabolic stability be improved for in vivo studies?

  • Prodrug Design: Introduce hydrolyzable groups (e.g., acetate esters) on the pyrimidine propoxy chain to enhance solubility and reduce first-pass metabolism .
  • CYP450 Inhibition Assays: Test liver microsome stability (human/rat) and identify major metabolites via LC-MS/MS .

Data Contradiction Analysis

Q. Discrepancies in reported IC50_{50}50​ values across cell lines: How to reconcile?

  • Cell Line Variability: Differences in FGFR expression levels (e.g., MCF-7 vs. HepG2) require normalization via qPCR or Western blot .
  • Assay Interference: Test for urea derivative aggregation (dynamic light scattering) and re-evaluate activity with 0.01% pluronic F-68 to prevent false positives .

Q. Conflicting solubility data in aqueous vs. DMSO: What factors contribute?

  • Polymorphism Screening: Use X-ray crystallography to identify crystalline forms with varying solubility profiles .
  • Co-solvent Systems: Optimize PBS/ethanol mixtures (e.g., 70:30 v/v) for in vitro assays to mimic physiological conditions .

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